molecular formula C8H9BN2O2 B2899381 3-Methyl-7-azaindole-5-boronic acid CAS No. 1111637-95-6; 1454301-64-4

3-Methyl-7-azaindole-5-boronic acid

Cat. No.: B2899381
CAS No.: 1111637-95-6; 1454301-64-4
M. Wt: 175.98
InChI Key: LBJYMXXCGNAOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-azaindole-5-boronic acid (CAS: 1111637-95-6; alternative CAS: 1454301-64-4, likely due to database discrepancies) is a heterocyclic boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol. It belongs to the 7-azaindole family, characterized by a fused pyrrole-pyridine ring system. The compound features a boronic acid (-B(OH)₂) group at the 5-position and a methyl substituent at the 3-position, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its purity is typically ≥95%, though commercial availability is noted as discontinued.

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYMXXCGNAOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

7-Azaindole Derivatives with Halogen Substituents

These halogenated derivatives are often intermediates in drug synthesis, where the halogen atom facilitates further functionalization via cross-coupling. However, their reactivity differs significantly: halogen substituents enable Buchwald-Hartwig aminations or Ullmann couplings, whereas boronic acids are tailored for Suzuki reactions.

Boronic Acid-Containing Azaindoles and Pyridines

  • 3-Methyl-7-azaindole-5-boronic acid pinacol ester (CAS: 1111637-95-6): This protected form of the boronic acid (molecular weight: 258.12 g/mol) enhances stability for storage and handling. The pinacol ester group (C₆H₁₂O₂) replaces the labile -B(OH)₂, reducing hydrolysis sensitivity.
  • 6-(BOC-Methylamino)pyridine-3-boronic acid (CAS: 1218790-80-7): A pyridine-based boronic acid with a tert-butoxycarbonyl (BOC)-protected amine. Unlike 7-azaindoles, pyridine derivatives exhibit distinct electronic properties, influencing their reactivity in cross-coupling and drug-target interactions.

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